(5-Ethyl-2-formylphenyl)boronic acid
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Overview
Description
(5-Ethyl-2-formylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains an ethyl group and a formyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(5-Ethyl-2-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-2-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can form cyclic esters with diols, which is a key interaction in many of its applications .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (5-Ethyl-2-formylphenyl)boronic acid is unique due to the presence of both an ethyl group and a formyl group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the presence of the formyl group allows for additional functionalization through reduction or oxidation reactions, while the ethyl group can influence the steric and electronic properties of the molecule .
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(5-ethyl-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-2-7-3-4-8(6-11)9(5-7)10(12)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
VQCKJIFHBHQCAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)C=O)(O)O |
Origin of Product |
United States |
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